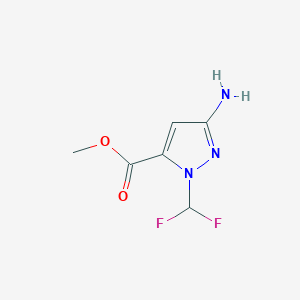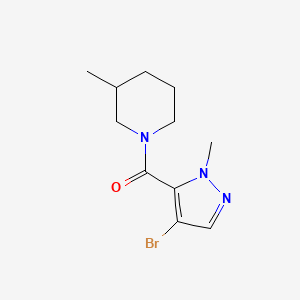methanone](/img/structure/B10907043.png)
[4-(4-Chlorophenyl)piperazin-1-yl](4-methyl-3,5-dinitrophenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(4-クロロフェニル)ピペラジン-1-イル]メタノンは、クロロフェニル基で置換されたピペラジン環と、ジニトロフェニル部分に結合したメタノン基を特徴とする複雑な有機化合物です。
準備方法
合成経路と反応条件
[4-(4-クロロフェニル)ピペラジン-1-イル]メタノンの合成は、通常、複数のステップで構成されます。
ピペラジン誘導体の形成: 最初のステップは、4-(4-クロロフェニル)ピペラジンの合成を含みます。これは、適切な触媒の存在下で、4-クロロアニリンとピペラジンを反応させることで達成できます。
メタノン基の結合: 次のステップは、メタノン基の導入を含みます。これは、塩基性条件下で、ピペラジン誘導体を適切なアシル化剤(4-メチル-3,5-ジニトロベンゾイルクロリドなど)と反応させることで行うことができます。
精製: 最終生成物は、再結晶化またはカラムクロマトグラフィーなどの技術を使用して精製され、目的の化合物を高純度で得ます。
工業生産方法
この化合物の工業生産は、収率を最大化し、コストを最小限に抑えるために、上記の合成経路を最適化する可能性があります。これには、連続フローリアクター、自動合成プラットフォーム、および高度な精製技術の使用が含まれる場合があります。
化学反応の分析
反応の種類
[4-(4-クロロフェニル)ピペラジン-1-イル]メタノンは、以下を含むさまざまな化学反応を受ける可能性があります。
酸化: この化合物は、強力な酸化剤を使用して酸化することができ、対応するN-オキシドを生成します。
還元: 還元反応は、水素化リチウムアルミニウムなどの還元剤を使用して行うことができ、ニトロ基をアミノ基に還元します。
置換: この化合物は、特にクロロフェニル部分で、求核置換反応を受ける可能性があります。ここで、塩素原子は他の求核剤によって置換される可能性があります。
一般的な試薬と条件
酸化: 過酸化水素、過マンガン酸カリウム。
還元: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム。
置換: ナトリウムメトキシド、カリウムtert-ブトキシド。
主要な生成物
酸化: ピペラジン環のN-オキシド。
還元: ジニトロフェニル基のアミノ誘導体。
置換: 使用される求核剤に応じて、さまざまな置換誘導体。
科学研究への応用
化学
化学では、[4-(4-クロロフェニル)ピペラジン-1-イル]メタノンは、より複雑な分子の合成のためのビルディングブロックとして使用されます。そのユニークな構造により、さまざまな化学反応やメカニズムを探求することができます。
生物学
生物学的に、この化合物は、生体高分子との潜在的な相互作用について研究されています。これは、結合親和性と特異性を理解するための結合研究においてリガンドとして役立ちます。
医学
医学では、この化合物は、潜在的な治療特性について調査されています。これは、特定の病気に対して活性を示す可能性があり、創薬の候補となります。研究は、その薬物動態、薬力学、および毒性プロファイルに焦点を当てています。
産業
工業的には、この化合物は、特定の特性を持つ新しい材料の開発に使用できます。その化学的安定性と反応性により、ポリマーやその他の先端材料の合成を含む、さまざまな用途に適しています。
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis, aiding in the formation of complex organic molecules.
Material Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.
Biology and Medicine:
Pharmacology: The compound has potential as a pharmacophore in the design of new drugs, particularly those targeting the central nervous system due to the presence of the piperazine ring.
Biological Studies: It can be used as a probe to study the interaction of piperazine derivatives with biological macromolecules.
Industry:
Agriculture: Potential use as a precursor for agrochemicals.
Dyes and Pigments: The compound’s aromatic structure makes it suitable for use in the synthesis of dyes and pigments.
作用機序
[4-(4-クロロフェニル)ピペラジン-1-イル]メタノンの作用機序は、特定の分子標的との相互作用を含みます。ピペラジン環は、神経伝達物質受容体と相互作用し、その活性を調節する可能性があります。ジニトロフェニル基は、化合物の結合親和性と特異性に寄与する可能性があります。正確な経路と標的は、化合物が研究されている特定の生物学的コンテキストによって異なります。
類似化合物との比較
類似化合物
独自性
類似化合物と比較して、[4-(4-クロロフェニル)ピペラジン-1-イル]メタノンは、クロロフェニル基の存在により、その化学反応性と生物学的活性を影響を与える可能性があるため、ユニークです。ピペラジン環とジニトロフェニル基における特定の置換パターンも、その独特の特性に寄与し、さまざまな研究用途に貴重な化合物となっています。
特性
分子式 |
C18H17ClN4O5 |
|---|---|
分子量 |
404.8 g/mol |
IUPAC名 |
[4-(4-chlorophenyl)piperazin-1-yl]-(4-methyl-3,5-dinitrophenyl)methanone |
InChI |
InChI=1S/C18H17ClN4O5/c1-12-16(22(25)26)10-13(11-17(12)23(27)28)18(24)21-8-6-20(7-9-21)15-4-2-14(19)3-5-15/h2-5,10-11H,6-9H2,1H3 |
InChIキー |
WEODWYJNPLQDAO-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])C(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(Acetyloxy)methyl]-8-oxo-7-[(phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10906965.png)
![5-Fluoro-2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline](/img/structure/B10906969.png)
![Ethyl {2,5-dioxo-3-[4-(propan-2-yloxy)phenyl]pyrrolidin-1-yl}acetate](/img/structure/B10906970.png)


![1-[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methanamine](/img/structure/B10906992.png)
![N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-[2-methyl-5-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B10907002.png)
![5-{[(E)-(2,5-dimethoxyphenyl)methylidene]amino}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B10907006.png)
![N~1~-{4-[(1-Adamantylamino)sulfonyl]phenyl}-2,4-dichloro-5-[(dimethylamino)sulfonyl]benzamide](/img/structure/B10907009.png)
![Ethyl 4-carbamoyl-3-methyl-5-{[(naphthalen-2-yloxy)acetyl]amino}thiophene-2-carboxylate](/img/structure/B10907012.png)
![N~2~-{3-[1-((E)-2-{5-[2-((E)-1-{3-[(2-Furylcarbonyl)amino]phenyl}ethylidene)hydrazino]-5-oxopentanoyl}hydrazono)ethyl]phenyl}-2-furamide](/img/structure/B10907013.png)
![2-[(4-methoxyphenyl)amino]-N'-[(E)-thiophen-2-ylmethylidene]butanehydrazide](/img/structure/B10907022.png)
![N'-[(2E)-1-phenylpropan-2-ylidene]naphthalene-1-carbohydrazide](/img/structure/B10907026.png)
![2-[2-(6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)-2-oxoethyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B10907032.png)
